molecular formula C13H13N3S B2874120 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 893730-53-5

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2874120
CAS No.: 893730-53-5
M. Wt: 243.33
InChI Key: UBZJWYAZTJLXIP-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a chemical hybrid compound incorporating both indole and thiazole pharmacophores, designed for research applications in antimicrobial and anticancer agent discovery . The molecular hybridization of these two privileged structures is a recognized strategy in rational drug design to create molecules with enhanced pharmacological activity and the potential to overcome drug resistance . Indole-thiazole derivatives have demonstrated significant and broad-spectrum biological activity in scientific studies. Research on closely related analogues has shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, where some compounds were more effective than ampicillin . These compounds have also exhibited promising antifungal properties, in some cases exceeding the potency of reference drugs like ketoconazole . Furthermore, the thiazole core is a key structural component in many approved anticancer drugs and investigational compounds, and hybridization with amino acids or other moieties has been shown to produce derivatives with potent cytotoxicity against human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . The proposed mechanism of action for the antibacterial activity of such compounds may involve inhibition of the bacterial enzyme MurB, while antifungal effects may be linked to CYP51 inhibition, as suggested by docking studies on similar structures . This product is intended for research purposes only, such as in vitro biological screening, mechanism of action studies, and as a building block for further chemical synthesis in medicinal chemistry. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions. REFERENCES For more information on the antimicrobial activity of indol-3-yl thiazol-2-amines, see . For details on the application of thiazole-amino acid hybrids as cytotoxic agents, see .

Properties

IUPAC Name

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-7-3-4-10-9(5-7)12(8(2)15-10)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJWYAZTJLXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CSC(=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the condensation of 2,5-dimethyl-1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by targeting essential enzymes or proteins involved in cell division. In cancer research, it might induce apoptosis in cancer cells by interfering with signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Modified Thiazole-2-amines

4-(1,2-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (QZ-7905)
  • CAS : 843622-17-3
  • Structure : Methyl groups at indole positions 1 and 2.
  • Properties: Similar molecular weight (MW: 243.3) but distinct substitution pattern.
4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (QZ-5656)
  • CAS : 382622-81-3
  • Structure : Methyl groups at indole positions 2 and 5.
  • Properties : The 2,6-substitution creates a more linear geometry, possibly influencing solubility and intermolecular interactions .
4-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
  • CAS : 1170999-18-4 (hydrochloride salt)
  • Structure : Pyrrole core with 1,2,5-trimethyl groups.
  • Properties : Smaller molecular weight (C₁₀H₁₄ClN₃S , MW: 243.76) and reduced aromaticity compared to indole derivatives. The pyrrole ring’s electron-rich nature may enhance reactivity in electrophilic substitutions .

Heterocyclic Core Modifications

4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-amine
  • Structure : Thiophene replaces indole.
  • Properties : Molecular formula C₁₁H₁₂N₂S₂ (MW: 236.35). Thiophene’s lower electron density compared to indole could reduce π-π stacking interactions with biological targets, altering activity profiles .
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s)
  • Structure : Diarylamine with methoxy substituents.
  • Activity : Demonstrated potent antiproliferative activity (IC₅₀ < 1 µM) in cancer cell lines by inhibiting tubulin polymerization. Methoxy groups improve solubility but may reduce membrane permeability compared to methyl groups .

Hybrid Derivatives

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Structure : Combines thiazole-2-amine with oxadiazole.
  • Activity: Designed for anticancer applications.

Biological Activity

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines indole and thiazole moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies.

The molecular formula of this compound is C₁₃H₁₃N₃S with a CAS number of 893730-53-5. Its structure features both an indole ring and a thiazole ring, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₃N₃S
CAS Number893730-53-5
IUPAC NameThis compound
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the condensation of 2,5-dimethyl-1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization under basic conditions to yield the thiazole derivative. This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • Staphylococcus aureus : The compound shows promising activity against both methicillin-sensitive and methicillin-resistant strains (MRSA).

In a study involving thiazole derivatives, compounds similar to this one demonstrated low minimum inhibitory concentrations (MICs), suggesting potential as effective antibacterial agents against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notable findings include:

  • Caco-2 Cells : Compounds derived from similar structures showed significant cytotoxicity against colorectal cancer cells. For example, modifications on the thiazole ring enhanced anticancer activity significantly compared to controls .

Table 1 summarizes the anticancer activity of related compounds:

Compound IDCell Line% Viability Reductionp-value
3hCaco-239.8%<0.001
3bCaco-231.9%<0.004
12fA54935.0%<0.01

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit crucial enzymes involved in cell division or induce apoptosis through interference with signaling pathways.

Potential Targets

  • Bacterial Enzymes : Inhibition of enzymes necessary for bacterial growth.
  • Cancer Signaling Pathways : Induction of apoptosis via modulation of pathways such as p53 and MAPK.

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in treating resistant infections and cancers:

  • Study on Antibacterial Activity : A series of thiazole derivatives were tested against MRSA and showed MIC values as low as 0.98 μg/mL, indicating strong antibacterial potential .
  • Anticancer Evaluation : Compounds similar to 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amines were evaluated for their effects on A549 lung cancer cells, demonstrating significant reductions in cell viability .

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